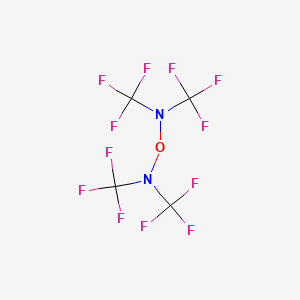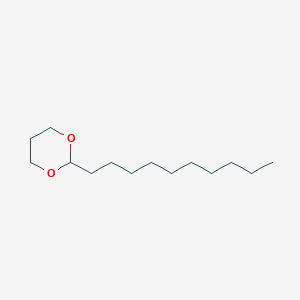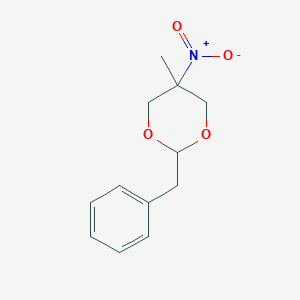![molecular formula C12H8O4 B14738626 2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid CAS No. 5656-50-8](/img/structure/B14738626.png)
2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid: is an organic compound with the molecular formula C12H8O4 It is a derivative of naphthalene, featuring a dioxole ring fused to the naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of naphthalene derivatives with reagents that facilitate the formation of the dioxole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in specific interactions that drive its biological activity.
Vergleich Mit ähnlichen Verbindungen
Naphthalene: The parent compound of 2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid, naphthalene is a simpler aromatic hydrocarbon.
Dioxole Derivatives: Other compounds featuring the dioxole ring, such as 1,3-dioxole, share structural similarities but differ in their functional groups and reactivity.
Uniqueness: this compound is unique due to the combination of the naphthalene core and the dioxole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5656-50-8 |
|---|---|
Molekularformel |
C12H8O4 |
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
benzo[f][1,3]benzodioxole-6-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-12(14)8-2-1-7-4-10-11(16-6-15-10)5-9(7)3-8/h1-5H,6H2,(H,13,14) |
InChI-Schlüssel |
DABGBTRNBKBSCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C3C=C(C=CC3=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)


![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)
![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)


![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)

![3,4-Dihydronaphtho[1,2-b]thiepin-5(2H)-one](/img/structure/B14738599.png)


